N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide is a complex organic compound that features a thiazolidine ring, a benzamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidine derivative with a benzamide precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
Benzamide derivatives: Compounds with the benzamide group are known for their diverse pharmacological properties
Uniqueness
N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
489434-30-2 |
---|---|
Molecular Formula |
C27H27N3O3S |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide |
InChI |
InChI=1S/C27H27N3O3S/c1-18-10-7-8-15-22(18)28-26(33)27(2,3)29-24(32)20-13-9-14-21(16-20)30-23(31)17-34-25(30)19-11-5-4-6-12-19/h4-16,25H,17H2,1-3H3,(H,28,33)(H,29,32) |
InChI Key |
WLKFZYUYLWSTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)(C)NC(=O)C2=CC(=CC=C2)N3C(SCC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.